molecular formula C20H15N3OS B2398957 4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-81-2

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2398957
CAS RN: 863588-81-2
M. Wt: 345.42
InChI Key: CXCNUVDLJWTSQL-UHFFFAOYSA-N
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Description

“4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridines involves several steps. The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields a compound that can be further reacted with arylidenemalononitrile to yield a thiazolo[5,4-b]pyridine derivative .


Molecular Structure Analysis

The molecular structure of thiazolo[5,4-b]pyridines is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that certain functionalities were important for their biological activity .


Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides to form new compounds . They can also react with arylidenemalononitrile to yield different derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[5,4-b]pyridines can be analyzed using techniques such as NMR and HRMS . These techniques provide information about the compound’s molecular structure and can help in the identification of the compound .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research has explored the synthesis of various heterocyclic compounds, including thiazolo and pyridine derivatives, which are key intermediates in the synthesis of a wide range of chemical entities. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity with nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine has been studied (Mohareb et al., 2004).

Anticancer Activity

  • A series of substituted benzamides, including thiazolo and pyridine analogues, have been designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines like breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antimicrobial Activity

  • Thiazole and pyridine-based compounds have been investigated for their potential as antimicrobial agents. For example, thiazolepyridine conjugated benzamides have been synthesized and screened for antibacterial activity, exhibiting moderate growth inhibition against bacterial strains (Karuna et al., 2021).

Antituberculosis Agents

  • Compounds containing thiazole and pyridine rings have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing promising results in inhibiting the bacterial growth (Jeankumar et al., 2013).

Antiallergic Properties

  • Research into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which include thiazole and pyridine components, has shown promising results in antiallergic activity, with some compounds exhibiting significant potency in rat models (Honma et al., 1983).

Future Directions

Thiazolo[5,4-b]pyridines have shown promising results in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring their potential applications in drug development, particularly as inhibitors of enzymes like PI3K .

properties

IUPAC Name

4-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3OS/c1-13-4-6-14(7-5-13)18(24)22-16-10-8-15(9-11-16)19-23-17-3-2-12-21-20(17)25-19/h2-12H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCNUVDLJWTSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

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